P300/Cbp-IN-5
Overview
Description
P300/Cbp-IN-5 is a small-molecule inhibitor that targets the bromodomain of the transcriptional coactivators p300 and CREB-binding protein (CBP). These coactivators play crucial roles in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and transcriptional activity. Inhibiting p300 and CBP has shown potential in treating various cancers, including prostate cancer and hematological malignancies .
Mechanism of Action
Target of Action
P300/Cbp-IN-5 primarily targets the p300 and CBP proteins, which are closely related histone acetyltransferases and transcriptional coactivators . These proteins play a crucial role in coordinating and integrating multiple signal-dependent events with the transcription apparatus, allowing the appropriate level of gene activity to occur in response to diverse physiological cues .
Mode of Action
This compound interacts with its targets by binding to the common bromodomain of cancer gene regulators, p300 and CBP . This interaction inhibits the acetyltransferase activity and the acetytllysine-binding bromodomain (BD) of CBP/p300 . The inhibition of these activities results in a decrease in AR- and C-MYC–regulated gene expression .
Biochemical Pathways
The p300 and CBP proteins are involved in multiple biochemical pathways. They act as protein bridges, connecting different sequence-specific transcription factors to the transcription apparatus . They also influence chromatin activity by modulating nucleosomal histones through their histone acetyltransferase (HAT) activity . Inhibition of these proteins by this compound affects these pathways and their downstream effects, including the regulation of AR and C-MYC signaling .
Result of Action
The action of this compound results in significant molecular and cellular effects. It inhibits cell proliferation in prostate cancer cell lines . It also has antitumor activity in AR-SV–driven models, regulating AR and C-MYC signaling . Early clinical studies suggest that this compound modulates KLK3 blood levels and regulates CRPC biopsy biomarker expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other proteins, including the p53 tumor suppressor, which are targets for acetylation by p300/CBP, can affect the action of this compound . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell (such as proliferation, differentiation, and apoptosis), can also influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P300/Cbp-IN-5 involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic strategies involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the synthesis process and final product quality .
Chemical Reactions Analysis
Types of Reactions: P300/Cbp-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
P300/Cbp-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of p300 and CBP in gene regulation and chromatin remodeling.
Biology: Investigates the biological functions of p300 and CBP in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: Explores its potential as a therapeutic agent for treating cancers, such as prostate cancer, acute myeloid leukemia, and multiple myeloma. .
Industry: Utilized in the development of new drugs targeting epigenetic regulators and transcriptional coactivators
Comparison with Similar Compounds
Uniqueness: P300/Cbp-IN-5 is unique in its specific binding affinity and selectivity for the bromodomain of p300 and CBP, making it a valuable tool for studying the biological functions of these coactivators and their role in disease. Its potential therapeutic applications in various cancers further highlight its significance in scientific research and drug development .
Properties
IUPAC Name |
2-[4-[(1S,3R)-3-fluoro-1'-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2',5'-dioxospiro[2,3-dihydroindene-1,4'-imidazolidine]-5-yl]pyrazol-1-yl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F5N6O4/c1-16(29(32,33)34)39(12-17-3-6-20(30)7-4-17)25(42)15-40-26(43)28(37-27(40)44)10-23(31)21-9-18(5-8-22(21)28)19-11-36-38(13-19)14-24(41)35-2/h3-9,11,13,16,23H,10,12,14-15H2,1-2H3,(H,35,41)(H,37,44)/t16-,23+,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXCHCQCWFXILM-DAXQEMQKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@@]3(C[C@H](C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F5N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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